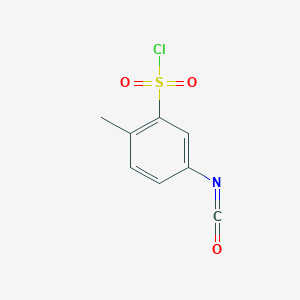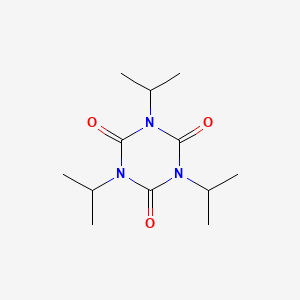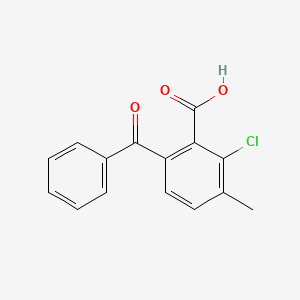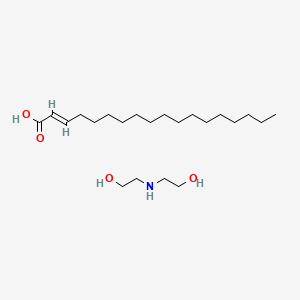
1-(Dodecan-5-YL)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dodecan-5-YL)-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a dodecyl group at the fifth carbon and a methyl group at the fourth carbon. This compound is part of the alkylbenzene family, which is known for its diverse applications in various industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dodecan-5-YL)-4-methylbenzene typically involves Friedel-Crafts alkylation. This reaction uses an alkyl halide (dodecyl chloride) and a methylbenzene (toluene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced separation techniques like distillation and crystallization helps in isolating the desired product from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
1-(Dodecan-5-YL)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the benzene ring to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of dodecanoic acid and 4-methylbenzoic acid.
Reduction: Formation of 1-(dodecyl)-4-methylcyclohexane.
Substitution: Formation of nitro, sulfonic, and halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-(Dodecan-5-YL)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants, detergents, and lubricants.
Biology: Studied for its potential antimicrobial properties and its role in cell membrane interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals, including plasticizers and stabilizers.
Mecanismo De Acción
The mechanism of action of 1-(Dodecan-5-YL)-4-methylbenzene involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to interact with hydrophobic pockets in proteins, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Dodecan-4-YL)-4-methylbenzene
- 1-(Dodecan-3-YL)-4-methylbenzene
- 1-(Dodecan-2-YL)-4-methylbenzene
Uniqueness
1-(Dodecan-5-YL)-4-methylbenzene is unique due to the specific positioning of the dodecyl group at the fifth carbon, which can influence its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and interaction with other molecules compared to its isomers.
Propiedades
Número CAS |
68639-88-3 |
|---|---|
Fórmula molecular |
C19H32 |
Peso molecular |
260.5 g/mol |
Nombre IUPAC |
1-dodecan-5-yl-4-methylbenzene |
InChI |
InChI=1S/C19H32/c1-4-6-8-9-10-12-18(11-7-5-2)19-15-13-17(3)14-16-19/h13-16,18H,4-12H2,1-3H3 |
Clave InChI |
SSBLGMCVHMMWDR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CCCC)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14460594.png)




![2,2'-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid]](/img/structure/B14460641.png)


![[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate](/img/structure/B14460651.png)

